Cas no 14500-83-5 (Phosphinous chloride(8CI,9CI))

Phosphinous chloride(8CI,9CI) structure
Phosphinous chloride(8CI,9CI) structure
Product Name:Phosphinous chloride(8CI,9CI)
Numero CAS:14500-83-5
MF:C28H18N4Na2O6S4
MW:680.70526266098
CID:183653
PubChem ID:9961515
Update Time:2025-04-19

Phosphinous chloride(8CI,9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Phosphinous chloride(8CI,9CI)
    • CHLORAMINE YELLOW
    • CHLORAMINE YELLOW,BIOLOGICAL STAIN
    • CHLOROPHOSPHINE
    • CHLOROPHOSPHINE,DYE
    • DURAZOL YELLOW G
    • ERIE FAST YELLOW WB
    • CI 19555
    • CI NO 19555
    • CHLOROPHOSPHINE, DYE
    • DURAZOL YELLOW G C.I. NO. 19555
    • 7-Benzothiazolesulfonic acid, 2,2'-(azodi-4,1-phenylene)bis(6-methyl-, disodium salt
    • Disodium 2,2'-(azodi-p-phenylene)bis(6-methylbenzothiazole-7-sulphonate)
    • 7-Benzothiazolesulfonic acid, 2,2'-(azodi-4,1-phenylene)bis[6-methyl-, disodium salt
    • DTXSID10905956
    • W-110249
    • EINECS 233-311-7
    • Disodium 2,2'-(azodi-p-phenylene)bis6-methylbenzothiazole-7-sulphonate
    • disodium;6-methyl-2-[4-[[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]-1,3-benzothiazole-7-sulfonate
    • disodium 2,2/'-(azodi-p-phenylene)bis[6-methylbenzothiazole-7-sulphonate]
    • 14500-83-5
    • 10114-47-3
    • FT-0732187
    • Disodium 2,2'-[diazenediyldi(4,1-phenylene)]bis(6-methyl-1,3-benzothiazole-7-sulfonate)
    • sodium (E)-2,2'-(4,4'-(diazene-1,2-diyl)bis(4,1-phenylene))bis(6-methylbenzo[d]thiazole-7-sulfonate)
    • Disodium 2,2'-(azodi-p-phenylene)bis[6-methylbenzothiazole-7-sulphonate]
    • 7-Benzothiazolesulfonic acid, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis[6-methyl-, sodium salt
    • 7-Benzothiazolesulfonic acid, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis(6-methyl-, sodium salt (1:2)
    • Inchi: 1S/C28H20N4O6S4.2Na/c1-15-3-13-21-23(25(15)41(33,34)35)39-27(29-21)17-5-9-19(10-6-17)31-32-20-11-7-18(8-12-20)28-30-22-14-4-16(2)26(24(22)40-28)42(36,37)38;;/h3-14H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b32-31+;;
    • Chiave InChI: GRUAQEWEHJNSDG-GLDAUVFXSA-L
    • Sorrisi: S(C1C(C)=CC=C2C=1SC(C1C=CC(=CC=1)/N=N/C1C=CC(=CC=1)C1=NC3=CC=C(C)C(=C3S1)S(=O)(=O)[O-])=N2)(=O)(=O)[O-].[Na+].[Na+]

Proprietà calcolate

  • Massa esatta: 679.99000
  • Massa monoisotopica: 679.99045756g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 44
  • Conta legami ruotabili: 4
  • Complessità: 1080
  • Conteggio di unità legate in modo Covalent: 3
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 238Ų

Proprietà sperimentali

  • PSA: 238.14000
  • LogP: 9.24200
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited